molecular formula C10H20O3S B6257210 2-(3-methylbutanesulfinyl)pentanoic acid CAS No. 1700380-63-7

2-(3-methylbutanesulfinyl)pentanoic acid

Cat. No.: B6257210
CAS No.: 1700380-63-7
M. Wt: 220.3
InChI Key:
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Description

2-(3-methylbutanesulfinyl)pentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutanesulfinyl)pentanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylbutyl sulfide to form the corresponding sulfoxide, followed by a reaction with pentanoic acid under controlled conditions. The oxidation step typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutanesulfinyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methylbutanesulfinyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-methylbutanesulfinyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. Additionally, the compound may influence cellular pathways by altering redox states and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylbutylthio)pentanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.

    2-(3-methylbutanesulfonyl)pentanoic acid: Contains a sulfonyl group, which is a fully oxidized form of the sulfinyl group.

    2-(3-methylbutylsulfinyl)hexanoic acid: Similar sulfinyl group but with a longer carbon chain.

Uniqueness

2-(3-methylbutanesulfinyl)pentanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its thioether and sulfonyl analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.

Properties

CAS No.

1700380-63-7

Molecular Formula

C10H20O3S

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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